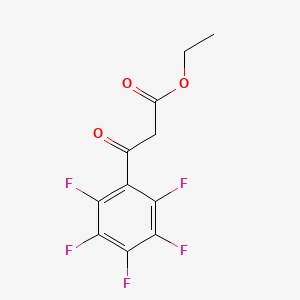

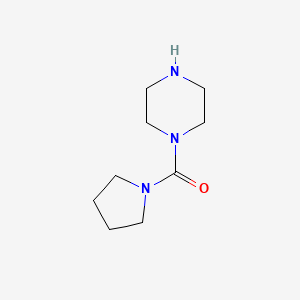

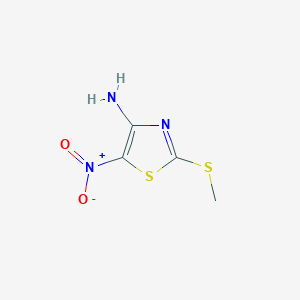

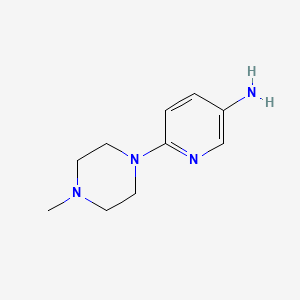

![molecular formula C14H24ClNO2 B1586651 Des[4-(2-cyclopropylmethoxy)] Betaxolol Hydrochloride CAS No. 464877-45-0](/img/structure/B1586651.png)

Des[4-(2-cyclopropylmethoxy)] Betaxolol Hydrochloride

説明

Des[4-(2-cyclopropylmethoxy)] Betaxolol Hydrochloride (DCBH) is a synthetic beta-blocker used for its antihypertensive, antianginal, and antiarrhythmic properties. DCBH is a derivative of the well-known beta-blocker Betaxolol, with the addition of a cyclopropyl group to the 4-position of the methoxy group. This cyclopropyl group is believed to increase the selectivity of DCBH for β1-adrenergic receptors, making it a more potent antihypertensive agent than Betaxolol.

科学的研究の応用

Pharmacological Properties and Therapeutic Efficacy in Glaucoma

- Betaxolol Hydrochloride, a cardioselective beta-blocker, is effective in treating primary open-angle glaucoma and ocular hypertension. It shows similar efficacy to timolol in reducing intraocular pressure, making it a viable alternative for chronic open-angle glaucoma and ocular hypertension treatment (Buckley, Goa, & Clissold, 1990).

Synthesis and Beta-Adrenoceptor Blocking Activity

- A series of para-substituted phenoxypropanolamines, including derivatives of betaxolol, showed greater in vitro potency than reference drugs like metoprolol and propranolol. Betaxolol exhibited an appropriate preclinical pharmacological profile for treating chronic cardiovascular diseases such as hypertension and angina (Manoury et al., 1987).

Action on Voltage-Dependent Calcium Channels

- Betaxolol inhibits voltage-dependent calcium channel currents in vascular smooth muscle cells, independent of beta-adrenoceptor blocking activity. This suggests betaxolol's unique action compared to other beta-adrenoceptor antagonists (Setoguchi, Ohya, Abe, & Fujishima, 1995).

Bioavailability and Pharmacokinetics

- Betaxolol has a long half-life and high and consistent bioavailability, making it an effective beta-adrenergic antagonist for treating conditions like angina and hypertension. Its disposition is independent of the administered dose size (Ludden et al., 1988).

Chemo-Enzymatic Synthesis

- The β-blocker (S)-betaxolol has been synthesized from commercially available precursors, achieving high enantiomeric excess. This synthesis approach offers potential for producing high-purity betaxolol for various applications (Troøyen & Jacobsen, 2022).

Structural Analysis

- The structure of betaxolol was studied using X-ray diffraction, revealing the existence of two conformers in the unit cell differing in the conformation of the cyclopropylmethoxy fragment. This structural insight is crucial for understanding its pharmacological action (Canotilho et al., 2008).

特性

IUPAC Name |

1-(4-ethylphenoxy)-3-(propan-2-ylamino)propan-2-ol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H23NO2.ClH/c1-4-12-5-7-14(8-6-12)17-10-13(16)9-15-11(2)3;/h5-8,11,13,15-16H,4,9-10H2,1-3H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTAGQQCLTMPPPT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)OCC(CNC(C)C)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H24ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70385396 | |

| Record name | AC1MDC1P | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70385396 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

273.80 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Des[4-(2-cyclopropylmethoxy)] Betaxolol Hydrochloride | |

CAS RN |

464877-45-0 | |

| Record name | AC1MDC1P | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70385396 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。